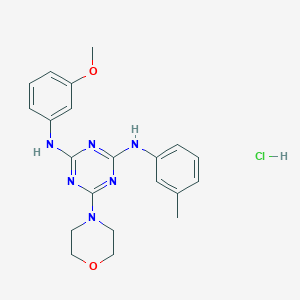

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine core substituted with methoxyphenyl, morpholino, and tolyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method starts with the reaction of cyanuric chloride with 3-methoxyaniline to form an intermediate. This intermediate is then reacted with morpholine and m-toluidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Triethylamine as a catalyst in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the Dimroth reaction followed by amidation. The synthesis yields a triazine derivative characterized by its distinct morpholino and methoxyphenyl substituents. The crystal structure analysis reveals important geometric parameters such as dihedral angles and close contacts between atoms, which are crucial for understanding the compound's reactivity and interactions with biological targets .

Biological Activities

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride exhibits a range of biological activities, making it a promising candidate in medicinal chemistry:

- Anticancer Activity : Preliminary studies indicate that derivatives of triazines have significant anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various assays, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Research suggests that triazine derivatives can interact with acetylcholinesterase (AChE), potentially leading to neuroprotective effects. This interaction may influence amyloid-beta aggregation, which is relevant in Alzheimer's disease research .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Triazines are known for their broad-spectrum antimicrobial effects, which could be attributed to their ability to disrupt microbial cellular processes .

Case Studies and Research Findings

Several studies have documented the efficacy of triazine derivatives in clinical and preclinical settings:

- Case Study 1 : A study published in a peer-reviewed journal explored the anticancer potential of triazine derivatives similar to this compound. The findings indicated that these compounds could significantly reduce tumor growth in vivo models through apoptosis induction in cancer cells .

- Case Study 2 : Another investigation focused on the neuroprotective properties of triazines against neurodegeneration. The results demonstrated that specific derivatives could inhibit AChE activity effectively while preventing amyloid plaque formation in neuronal cultures .

Comparative Analysis of Triazine Derivatives

| Property/Activity | This compound | Other Triazine Derivatives |

|---|---|---|

| Anticancer Activity | Significant inhibition of cancer cell lines | Varies widely |

| Neuroprotective Effects | Inhibits AChE; reduces amyloid aggregation | Some derivatives show similar effects |

| Antimicrobial Properties | Effective against multiple bacterial strains | Broad-spectrum activity |

| Mechanism of Action | Interaction with AChE; potential nucleophilic substitution reactions | Diverse mechanisms |

Mecanismo De Acción

The mechanism of action of N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Hexamethylmelamine: Known for its antitumor properties.

2-amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.

Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.

Uniqueness

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

N2-(3-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of aromatic triazine diamines. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its biological activity, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a triazine ring with various substituents that influence its biological activity. The presence of morpholine and methoxyphenyl groups is significant for its pharmacological properties. The molecular formula is C20H23ClN6O2, indicating a complex structure with multiple functional groups that can interact with biological targets.

Antitumor Activity

Research has shown that triazine derivatives exhibit substantial antitumor activity. A systematic review highlighted that s-triazine derivatives can inhibit several protein kinases associated with cancer progression. Specifically, the compound's structure allows it to target key enzymes such as:

- Topoisomerase

- Bruton’s Tyrosine Kinase

- Epidermal Growth Factor Receptor (EGFR)

For instance, triazines have been reported to inhibit wild-type EGFR with an IC50 value of 25.9 µM and mutant EGFR variants with even lower IC50 values (6.5 µM) . The effectiveness of this compound against various cancer cell lines is currently under investigation.

Neuropharmacological Effects

Triazine derivatives have also shown promise in neuropharmacology. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), both critical targets in Alzheimer's disease treatment. For example, certain triazines demonstrated AChE inhibitory activities with IC50 values as low as 0.051 µM .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazine ring significantly affect the biological activity of these compounds. The incorporation of morpholine groups enhances antitumor activity while maintaining selectivity towards specific kinases .

| Compound Modification | Biological Activity | IC50 Value |

|---|---|---|

| Morpholine addition | Increased antitumor activity | 25.9 µM (EGFR) |

| Methoxy substitution | Enhanced AChE inhibition | 0.051 µM |

Case Studies

- Anticancer Efficacy : In a study evaluating various s-triazine derivatives, compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro .

- Neuroprotective Properties : Another study highlighted the neuroprotective effects of triazine derivatives against neuronal cell death induced by oxidative stress . This suggests potential applications in neurodegenerative diseases.

Propiedades

IUPAC Name |

2-N-(3-methoxyphenyl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-15-5-3-6-16(13-15)22-19-24-20(23-17-7-4-8-18(14-17)28-2)26-21(25-19)27-9-11-29-12-10-27;/h3-8,13-14H,9-12H2,1-2H3,(H2,22,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARSBNQLQTMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.